8-Fluoro-6-methoxymoxifloxacin

Description

Properties

IUPAC Name |

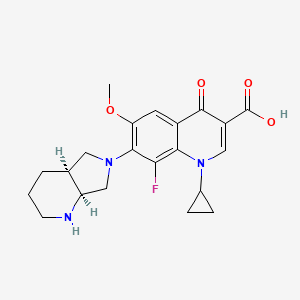

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4/c1-29-16-7-13-18(25(12-4-5-12)9-14(20(13)26)21(27)28)17(22)19(16)24-8-11-3-2-6-23-15(11)10-24/h7,9,11-12,15,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXNFVOVJRJWHB-XHDPSFHLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4CC5CCCNC5C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4C[C@@H]5CCCN[C@@H]5C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145579 | |

| Record name | 8-Fluoro-6-methoxymoxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029364-77-9 | |

| Record name | 8-Fluoro-6-methoxymoxifloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029364779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Fluoro-6-methoxymoxifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-FLUORO-6-METHOXYMOXIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8175L96X3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Fluoro-6-methoxymoxifloxacin: Chemical Properties and Analytical Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Fluoro-6-methoxymoxifloxacin, systematically designated as 1-cyclopropyl-8-fluoro-6-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a recognized impurity and related compound of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin.[1][2] Identified in pharmacopeial monographs as Moxifloxacin Impurity D, its characterization and control are critical for ensuring the quality, safety, and efficacy of Moxifloxacin drug products.[3][4] This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, structural elucidation, and analytical methodologies for its detection and quantification. The document also explores the potential implications of its structure on biological activity by drawing comparisons with the parent compound, Moxifloxacin.

Introduction: The Significance of Impurity Profiling in Fluoroquinolones

The development and manufacture of potent antibiotics like Moxifloxacin necessitate a thorough understanding and stringent control of any impurities that may arise during the synthesis or storage of the active pharmaceutical ingredient (API). Regulatory bodies worldwide mandate the identification and characterization of impurities above certain thresholds. This compound is a key process-related impurity of Moxifloxacin.[1][3] Its structural similarity to the parent drug raises important questions regarding its potential pharmacological and toxicological profile. This guide serves as a centralized resource for researchers and analytical scientists involved in the development, manufacturing, and quality control of Moxifloxacin.

Chemical Identity and Physicochemical Properties

This compound is a complex organic molecule with a chemical structure closely related to Moxifloxacin. The key distinguishing feature is the presence of a fluorine atom at the C8 position and a methoxy group at the C6 position of the quinolone core, in contrast to the substitution pattern of the parent drug.

Structural Information

Below is a table summarizing the key structural and identity information for this compound.

| Property | Value | Source(s) |

| Systematic Name | 1-Cyclopropyl-8-fluoro-6-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | [5][6][7] |

| Synonyms | Moxifloxacin Impurity D, Moxifloxacin USP Related Compound D, 8-Fluoro-6-Methoxy Moxifloxacin | [1][2][4] |

| CAS Number | 1029364-77-9 (Free Base), 2252446-69-6 (HCl Salt) | [1][8] |

| Molecular Formula | C21H24FN3O4 | [5][8][9][10] |

| Molecular Weight | 401.43 g/mol | [5][8][9][10] |

| Appearance | Pale Yellow to Pale Green Solid | [3] |

Physicochemical Data

Detailed experimental data on the physicochemical properties of this compound, such as its pKa, solubility in various solvents, and melting point, are not extensively reported in publicly available literature. However, based on its structural similarity to Moxifloxacin, it is expected to be sparingly soluble in water and soluble in organic solvents like dimethyl sulfoxide (DMSO) and methanol. For precise analytical work, it is recommended to procure a certified reference standard, which will be accompanied by a Certificate of Analysis (CoA) detailing these properties.[11]

Synthesis and Manufacturing

This compound is typically formed as a process-related impurity during the synthesis of Moxifloxacin. Its formation is dependent on the specific synthetic route employed for the parent API. Several patented methods describe the synthesis of Moxifloxacin and its related impurities. The synthesis of this particular impurity can also be undertaken for the purpose of generating a reference standard for analytical testing. While detailed, step-by-step synthetic procedures are proprietary and found within patent literature, the general approach involves the condensation of the quinolone core with the appropriate side chain.

A generalized workflow for the quality control of Moxifloxacin, which includes the identification of impurities like this compound, is depicted below.

Spectroscopic and Chromatographic Characterization

The definitive identification and quantification of this compound rely on a combination of spectroscopic and chromatographic techniques. As this compound is primarily available as a reference standard, detailed spectral data is typically provided by the supplier.[11]

Spectroscopic Data (Anticipated)

While specific spectra are not widely published, the following are the expected key features based on the molecular structure:

-

¹H NMR: The spectrum would be complex, showing signals corresponding to the cyclopropyl protons, the protons on the diazabicyclo-nonane side chain, the methoxy group protons, and the aromatic protons on the quinolone ring. The fluorine atom at C8 would likely cause splitting of adjacent proton signals.

-

¹³C NMR: The spectrum would display 21 distinct carbon signals, including those of the carbonyl and carboxylic acid groups at the lower field, the aromatic carbons, the carbons of the side chain, the methoxy carbon, and the cyclopropyl carbons at the higher field.

-

Mass Spectrometry (MS): The nominal mass of the protonated molecule [M+H]⁺ would be approximately 402.43 g/mol . High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, C-H stretches of the aromatic and aliphatic groups, the C=O stretch of the ketone and carboxylic acid, and C-F and C-O stretching vibrations.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the standard method for the separation and quantification of Moxifloxacin and its impurities. A published method for the separation of four synthesis-related impurities of Moxifloxacin provides a strong basis for a suitable analytical procedure.[12]

Illustrative HPLC Protocol:

This protocol is adapted from published methods for Moxifloxacin impurity analysis and should be validated for the specific application.[12]

-

Column: Waters C18 XTerra column or equivalent.

-

Mobile Phase:

-

A: Water with 2% (v/v) triethylamine, pH adjusted to 6.0 with phosphoric acid.

-

B: Acetonitrile.

-

-

Gradient: Isocratic elution with a mixture of Mobile Phase A and B (e.g., 90:10 v/v).

-

Flow Rate: 1.5 mL/min.

-

Column Temperature: 45 °C.

-

Detection: UV at 290 nm.

-

Injection Volume: 20 µL.

-

Sample Preparation: Dissolve the sample in a suitable diluent, such as 0.1% phosphoric acid.

The following diagram illustrates the general workflow for HPLC analysis of pharmaceutical impurities.

Inferred Biological Activity and Toxicological Considerations

There is a lack of specific studies on the mechanism of action, metabolism, and toxicology of this compound in the public domain. However, insights can be drawn from the extensive knowledge of the parent drug, Moxifloxacin, and the fluoroquinolone class in general.

Potential Mechanism of Action

Like other fluoroquinolones, the bactericidal action of Moxifloxacin results from the inhibition of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, and repair. It is highly probable that this compound, given its structural similarity to Moxifloxacin, would exert its antibacterial effect through the same mechanism. However, the modifications at the C6 and C8 positions could potentially alter its potency and spectrum of activity.

Inferred Metabolism

Moxifloxacin undergoes metabolism to an N-sulfate conjugate and an acyl glucuronide in humans. It is reasonable to assume that this compound would follow similar metabolic pathways. The presence of the additional fluorine and the altered methoxy group position might influence the rate and extent of its metabolism.

Toxicological Profile

The toxicological profile of this compound has not been independently reported. The safety of Moxifloxacin is well-established, but all fluoroquinolones carry warnings regarding potential side effects, including tendonitis, peripheral neuropathy, and central nervous system effects. Any structural modification, such as that in Impurity D, could potentially modulate this toxicological profile. Therefore, controlling the levels of this and other impurities in the final drug product is of paramount importance.

Conclusion and Future Perspectives

This compound is a critical impurity to monitor in the production of Moxifloxacin. This guide has synthesized the available information on its chemical properties and analytical characterization. While a significant amount of data can be inferred from its parent compound, there is a clear need for further public research to fully elucidate its specific physicochemical properties, biological activity, and toxicological profile. The availability of certified reference standards is crucial for any research or quality control activities involving this compound. As analytical techniques continue to advance, more sensitive and comprehensive methods for impurity profiling will further ensure the quality and safety of essential medicines like Moxifloxacin.

References

-

Pharmaffiliates. (n.d.). moxifloxacin hydrochloride and its Impurities. Retrieved from [Link]

-

SynZeal. (n.d.). Moxifloxacin EP Impurity D. Retrieved from [Link]

-

SynThink Research Chemicals. (n.d.). Moxifloxacin EP Impurities & USP Related Compounds. Retrieved from [Link]

-

RXN Chemicals. (n.d.). Moxifloxacin EP Impurity D HCl (Moxifloxacin USP Related Compound D HCl) Manufacturer Supplier. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Moxifloxacin-impurities. Retrieved from [Link]

- Mahwish Akhtar et al. (2019). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 32(3), 1201-1206.

-

GRS. (n.d.). This compound. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 8-Fluoro-6-methoxy moxifloxacin. Retrieved from [Link]

-

Molnar Institute. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

-

Veeprho. (n.d.). Moxifloxacin EP Impurity D (Hydrochloride Salt). Retrieved from [Link]

-

GRS. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Moxifloxacin EP Impurity D | 2252446-69-6 | SynZeal [synzeal.com]

- 2. veeprho.com [veeprho.com]

- 3. 8-Fluoro-6-methoxy Moxifloxacin Dihydrochloride | 1029364-77-9 [chemicalbook.com]

- 4. rxnchem.com [rxnchem.com]

- 5. biosynth.com [biosynth.com]

- 6. 8-Fluoro-6-methoxy moxifloxacin - Amerigo Scientific [amerigoscientific.com]

- 7. 6-Desfluoro,8-Desmethoxy 8-Fluoro,6-Methoxy Moxifloxacin [lgcstandards.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. synthinkchemicals.com [synthinkchemicals.com]

- 12. molnar-institute.com [molnar-institute.com]

A Technical Guide to the Potential Biological Activity of Moxifloxacin Impurities

Abstract

Moxifloxacin, a fourth-generation fluoroquinolone, is a critical broad-spectrum antibiotic.[1][][3][4] As with any synthetically derived active pharmaceutical ingredient (API), the presence of impurities is inevitable. These impurities, arising from the manufacturing process, degradation, or storage, are subject to stringent regulatory control to ensure the safety and efficacy of the final drug product.[5] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the potential biological activities of moxifloxacin impurities. We delve into the structural characteristics of known impurities, hypothesize their potential pharmacological and toxicological profiles based on established structure-activity relationships (SAR) for the fluoroquinolone class, and provide detailed in silico and in vitro methodologies for their assessment. This document serves as a self-validating system, explaining the causality behind experimental choices and grounding all claims in authoritative references.

Introduction: The Moxifloxacin Landscape and the Imperative of Impurity Profiling

Moxifloxacin exerts its potent bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[] This dual-targeting mechanism is crucial for preventing bacterial DNA replication, transcription, and repair, leading to rapid cell death.[] The molecule's unique structure, featuring a C-8 methoxy group and a bulky C-7 diazabicyclononyl substituent, enhances its activity against Gram-positive bacteria and anaerobes while maintaining potent Gram-negative coverage.[6][7]

The synthesis and storage of moxifloxacin can lead to the formation of various related substances, including synthetic precursors, intermediates, degradation products, and isomers.[5][8] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through International Council for Harmonisation (ICH) guidelines (e.g., Q3A/B), mandate the identification, qualification, and control of impurities above specific thresholds.[8] This is critical because even structurally similar impurities can exhibit altered efficacy, novel toxicities, or contribute to the development of antibiotic resistance. Understanding the potential biological activity of these impurities is therefore not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety.

Known Impurities of Moxifloxacin: Structure and Origin

Several process-related impurities and degradation products of moxifloxacin have been identified and characterized. The structures of these compounds are often closely related to the parent molecule, with modifications at key positions that are known to influence biological activity.

Table 1: Key Identified Moxifloxacin Impurities

| Impurity Name/Identifier | Chemical Name | Structure | Probable Origin |

| Impurity-1 / Impurity M | 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(S,S)-N-methyl-2,8-diazabicyclo(4,3,0)non-8-yl]-4-oxo-3-quinoline carboxylic acid | N-methylation of the C-7 side chain | Synthesis byproduct |

| Impurity-2 (Methyl Ester) | methyl-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(S,S)-2,8-diazabicyclo(4,3,0)non-8-yl]-4-oxo-3-quinoline carboxylate | Esterification of the C-3 carboxylic acid | Synthesis byproduct/Degradation |

| Impurity-3 / Related Compound E | 1-cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-7-[(S,S)-2,8-diazabicyclo(4,3,0)non-8-yl]-4-oxo-3-quinoline carboxylic acid | Demethylation of the C-8 methoxy group | Synthesis byproduct/Degradation |

| Impurity-4 | 1-cyclopropyl-6,7-difluoro-8-hydroxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid | Synthetic precursor | Synthesis-related |

| Related Compound A | 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid | Variation in halogenation pattern | Synthesis-related |

| Related Compound G | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aR,7aR)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid | Stereoisomer (enantiomer) of Moxifloxacin | Synthesis-related |

Sources: Structural information compiled from multiple chemical suppliers and research articles.[3][9][10][11]

The formation of these impurities is a direct consequence of the synthetic route and stability of moxifloxacin. For instance, Impurity-4 is a known precursor in some synthetic pathways, while Impurity-3 (demethylated moxifloxacin) can arise from degradation.

Hypothesized Biological Activities Based on Structure-Activity Relationships (SAR)

Direct experimental data on the biological activity of each moxifloxacin impurity is limited in public literature. However, decades of research into the fluoroquinolone class have established robust Structure-Activity Relationships (SAR) that allow us to form educated hypotheses.

Diagram: Core Fluoroquinolone Scaffold and Key SAR Positions

Caption: Key structural features of the fluoroquinolone scaffold governing biological activity.

-

The C-3 Carboxylic Acid and C-4 Carbonyl Groups: These are considered essential for binding to the DNA-gyrase complex and are fundamental to the antibacterial activity of all quinolones.[12]

-

Hypothesis for Impurity-2 (Methyl Ester): Esterification at the C-3 position is expected to significantly reduce or abolish antibacterial activity. The free carboxylic acid is crucial for the interaction with the bacterial enzyme complex.

-

-

The C-7 Substituent: This position is a primary determinant of the antibacterial spectrum, potency, and pharmacokinetic properties. The large, basic diazabicyclononyl ring of moxifloxacin is key to its enhanced Gram-positive activity.[13][14]

-

Hypothesis for Impurity-1 (N-methylated): The addition of a methyl group to the C-7 side chain could sterically hinder the interaction with topoisomerase IV, potentially altering the antibacterial spectrum. While it may retain some activity, its potency could be reduced compared to moxifloxacin.

-

-

The C-8 Methoxy Group: The methoxy group at C-8 enhances activity against Gram-positive organisms and is thought to reduce the potential for phototoxicity compared to C-8 hydrogen or halogen substituents.[12]

-

Hypothesis for Impurity-3 (Demethylated): The replacement of the C-8 methoxy group with a hydroxyl group may lead to a decrease in activity against certain Gram-positive bacteria. It could also potentially increase the risk of phototoxicity.

-

-

The Quinolone Core: Precursors that lack the complete bicyclic ring system or the essential C-7 side chain are unlikely to possess significant antibacterial activity.

-

Hypothesis for Impurity-4: As a synthetic precursor lacking the C-7 diazabicyclo moiety, this impurity is predicted to have negligible antibacterial activity. However, its toxicological profile would need to be independently assessed, as some quinolone precursors have shown potential for cytotoxicity.[15]

-

-

Stereochemistry: The specific (S,S) configuration of the C-7 side chain in moxifloxacin is optimized for target binding.

-

Hypothesis for Related Compound G (R,R enantiomer): Stereoisomers can have vastly different biological activities. It is highly probable that the (R,R) enantiomer will have significantly lower antibacterial potency than moxifloxacin due to a suboptimal fit in the enzyme's active site. However, some level of activity may be retained, as noted for this specific impurity.[10]

-

A Framework for Biological Activity Assessment

A multi-pronged approach combining in silico prediction with in vitro experimental validation is essential for a comprehensive risk assessment of moxifloxacin impurities.

Diagram: Integrated Workflow for Impurity Assessment

Caption: A stepwise workflow for evaluating the biological risks of pharmaceutical impurities.

PART A: In Silico Toxicological Assessment

Before undertaking resource-intensive laboratory experiments, in silico (computational) toxicology provides a rapid, cost-effective method to predict the potential hazards of an impurity based on its chemical structure. This approach is explicitly endorsed by regulatory guidelines like ICH M7 for the assessment of mutagenic impurities.

Causality: The principle behind in silico toxicology is that the structure of a molecule determines its physicochemical properties and, consequently, its biological activity, including toxicity. By comparing the structure of an impurity to vast databases of known toxicants, computational models can identify structural alerts (toxicophores) associated with specific adverse outcomes.

Protocol 1: (Q)SAR Assessment for Mutagenicity (ICH M7)

This protocol outlines a standard workflow for assessing the mutagenic potential of an impurity using two complementary (Quantitative) Structure-Activity Relationship [(Q)SAR] methodologies, as required by ICH M7.

-

Model Selection:

-

Select one expert rule-based methodology (e.g., Derek Nexus). These systems contain knowledge bases of rules derived from published data and expert knowledge linking structural fragments to toxicity.

-

Select one statistical-based methodology (e.g., Leadscope, Sarah Nexus). These systems use statistical algorithms to build predictive models from large datasets of experimental results.

-

Rationale: Using two complementary methods provides a more robust assessment, as one can compensate for the limitations of the other. The FDA has indicated a preference for this dual approach.

-

-

Structure Input:

-

Generate a standardized, high-quality 2D structure file (e.g., SMILES or MOL file) for the impurity of interest. Ensure correct representation of stereochemistry and tautomeric forms.

-

-

Prediction Execution:

-

Run the impurity structure through both selected software platforms. The software will analyze the structure for fragments that are known to be associated with mutagenicity.

-

-

Result Analysis and Expert Review:

-

Positive Prediction: If either model predicts the impurity to be mutagenic, it is treated as a potential mutagen. An expert review is required to assess the relevance and strength of the prediction, considering factors like mechanistic plausibility and the quality of the data supporting the alert.

-

Negative Prediction: If both models return a negative result, the impurity is considered to have a low likelihood of being mutagenic. The expert review must confirm that the impurity falls within the applicability domain of both models (i.e., the models have been trained on structurally similar compounds).

-

Conflicting/Equivocal Results: If the models disagree or the results are ambiguous, the impurity should be presumed to be mutagenic pending further experimental data (e.g., an Ames test).

-

-

Reporting:

PART B: In Vitro Experimental Validation

Experimental testing is essential to confirm in silico predictions and to directly measure the biological effects of the impurities.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of an impurity, providing a quantitative measure of its antibacterial potency.

-

Materials:

-

Impurity standard of known purity and concentration.

-

Moxifloxacin reference standard.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

96-well microtiter plates.

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

-

Spectrophotometer or plate reader.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Within 15 minutes, dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

-

-

Plate Preparation:

-

Prepare serial twofold dilutions of the impurity and the moxifloxacin standard in CAMHB directly in the 96-well plates. A typical concentration range might be 64 µg/mL down to 0.06 µg/mL.

-

Include a growth control well (inoculum in broth, no compound) and a sterility control well (broth only).

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well (except the sterility control).

-

Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[16] This can be determined by visual inspection or by using a plate reader.

-

Compare the MIC of the impurity to that of moxifloxacin to determine its relative antibacterial potency.

-

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of an impurity on the metabolic activity of a mammalian cell line, serving as an indicator of general cytotoxicity.

-

Materials:

-

Mammalian cell line (e.g., HepG2 for hepatotoxicity screening, HEK293 for general cytotoxicity).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Impurity standard, dissolved in a suitable solvent (e.g., DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., acidified isopropanol).

-

96-well cell culture plates.

-

Plate reader capable of measuring absorbance at ~570 nm.

-

-

Cell Seeding:

-

Culture cells to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).

-

Allow cells to adhere and grow for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the impurity in complete culture medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically ≤0.5%.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of the impurity.

-

Include vehicle control wells (cells + medium with vehicle) and untreated control wells.

-

Incubate for a defined period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 2-4 hours. Live, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization and Reading:

-

Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of the purple solution on a plate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle control.

-

Plot the viability against the log of the impurity concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Conclusion and Risk Assessment

An impurity that retains significant antibacterial activity may not pose a direct toxic threat but could contribute to the overall therapeutic effect and must be quantified. Conversely, an impurity with diminished antibacterial potency but increased cytotoxicity or mutagenic potential presents a clear safety risk, even at low levels. By following the integrated workflow presented in this guide, researchers and drug developers can systematically characterize the biological activities of moxifloxacin impurities, ensuring compliance with global regulatory standards and safeguarding patient health.

References

-

Ali, N., Adly, M., Taher, A., et al. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net. Available at: [Link]

-

Andriole, V. T. (2005). The quinolones: past, present, and future. Clinical Infectious Diseases, 41(Supplement_2), S113-S119. Available at: [Link]

-

Brighty, K. E., & Gootz, T. D. (1997). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 24(Supplement_1), S22-S34. Available at: [Link]

-

Ren, S., et al. (1996). Structure−Activity Relationships of the Quinolone Antibacterials against Mycobacteria: Effect of Structural Changes at N-1 and C-7. Journal of Medicinal Chemistry, 39(12), 2385-2389. Available at: [Link]

-

Domagala, J. M., et al. (1988). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 31(5), 991-1001. Available at: [Link]

-

Podunavac-Kuzmanović, S., et al. (2013). Investigation of cytotoxic/toxic and anticancer potential of new fluoroquinolone. Preveda. Available at: [Link]

-

El-Sayed, N., et al. (2023). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Scientific Reports, 13(1), 4142. Available at: [Link]

-

Warnecke, D., et al. (1999). Preclinical safety evaluation of moxifloxacin, a novel fluoroquinolone. Journal of Antimicrobial Chemotherapy, 43(Suppl B), 81-92. Available at: [Link]

-

Shinde, V. (2023). Moxifloxacin Impurities and Key Attributes: A Detailed Exploration. Veeprho. Available at: [Link]

-

Domagala, J. M., et al. (1990). Synthesis and Structure-Activity Relationships of New 7-[3-(fluoromethyl)piperazinyl]- And -(Fluorohomopiperazinyl)quinolone Antibacterials. Journal of Medicinal Chemistry, 33(1), 142-146. Available at: [Link]

-

Djurdjevic, P., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 50(2), 117-126. Available at: [Link]

-

Barnard, R. A., et al. (2019). Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. ACS Omega, 4(2), 4166-4173. Available at: [Link]

-

Barnard, R. A., et al. (2019). Examining the Impact of Antimicrobial Fluoroquinolones on Human DNA Topoisomerase IIα and IIβ. ACS Omega, 4(2), 4166-4173. Available at: [Link]

-

Pharmaffiliates. (n.d.). moxifloxacin hydrochloride and its Impurities. Retrieved from [Link]

- Beijing Encheng Kangtai Biological Technology Co Ltd. (2014). Method for preparing moxifloxacin impurities B and D. CN104211701A. Google Patents.

-

Naveed, S., et al. (2018). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 31(5). Available at: [Link]

- Jiangsu Hansoh Pharmaceutical Group Co Ltd. (2013). Synthesis method of moxifloxacin hydrochloride impurity. CN103467466A. Google Patents.

-

Kumar, A., et al. (2022). QUANTITATIVE DETERMINATION OF METHYL-4-CHLOROBUTYRATE, A POTENTIAL GENOTOXIC IMPURITY, CONTENT IN MOXIFLOXACIN HCL BY GC-EI-MS. International Journal of Applied Pharmaceutics, 14(5), 237-245. Available at: [Link]

-

Veeprho. (n.d.). Moxifloxacin Impurities and Related Compound. Retrieved from [Link]

- Jiangsu Hansoh Pharmaceutical Co Ltd. (2011). Preparation method of moxifloxacin hydrochloride known impurity. CN102267994A. Google Patents.

-

Pharmaffiliates. (n.d.). moxifloxacin-impurities. Retrieved from [Link]

- Beijing Encheng Kangtai Biological Technology Co Ltd. (2014). Preparation method of moxifloxacin impurity. CN103664940A. Google Patents.

-

Wang, K., et al. (2018). Recent Development in Syntheses of Moxifloxacin and Its Impurities. Chemistry, 81(5), 414-424. Available at: [Link]

-

Khan, A., et al. (2024). Spectrochemical, medicinal, and toxicological studies of moxifloxacin and its novel analogs: a quantum chemistry and drug discovery approach. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

-

PubChem. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Raies, A. B., & Bajic, V. B. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. Wiley Interdisciplinary Reviews: Computational Molecular Science, 6(2), 147-172. Available at: [Link]

-

Schmid, K., et al. (1999). Determination of the Excitatory Potencies of Fluoroquinolones in the Central Nervous System by an In Vitro Model. Antimicrobial Agents and Chemotherapy, 43(4), 889-894. Available at: [Link]

-

Yang, H., et al. (2018). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts. Frontiers in Chemistry, 6, 30. Available at: [Link]

-

Hangzhou FonLynn Health Technology Co.,Ltd. (n.d.). 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid. Retrieved from [Link]

-

Veeprho Pharmaceuticals. (n.d.). Moxifloxacin Related Compound G. Retrieved from [Link]

-

Sultana, N., Arayne, M. S., & Akhtar, M. (2013). Synthesis and Antimicrobial Chattels of 1-Cyclopropyl-7-[(S,S)-2,8-Diazabicyclo [4.3.0]Non-8-Yl]-6-Fluoro-8- Methoxy-1,4-Dihydro-4-Oxo3-Quinolinecarboxylic Acid Metal Complexes of Biological Interest. JBR Journal of Bio-medical Research, 1(1), 104. Available at: [Link]

-

PubChem. (n.d.). Moxifloxacin. National Center for Biotechnology Information. Retrieved from [Link]

-

Badathala, V. (n.d.). VIJAYAKUMAR B. Research ID. Retrieved from [Link]

-

Frade, V. M. F., et al. (2014). Fluoroquinolone pollution of food, water and soil, and bacterial resistance. Environmental Chemistry Letters, 12(4), 479-497. Available at: [Link]

-

PubChem. (n.d.). 1-cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-octahydropyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Recent Development in Syntheses of Moxifloxacin and Its Impurities [ccspublishing.org.cn]

- 5. veeprho.com [veeprho.com]

- 6. Moxifloxacin | C21H24FN3O4 | CID 152946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. veeprho.com [veeprho.com]

- 11. store.usp.org [store.usp.org]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid | C14H11F2NO4 | CID 7019465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. applications.emro.who.int [applications.emro.who.int]

An In-Depth Technical Guide to 8-Fluoro-6-methoxymoxifloxacin: Synthesis, Identification, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-Fluoro-6-methoxymoxifloxacin, a key related substance of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin. As a Senior Application Scientist, this document synthesizes critical information on the compound's identification, synthesis, and analytical characterization, offering field-proven insights for its effective management in a research and drug development context.

Core Identifiers and Physicochemical Properties

This compound, recognized primarily as Moxifloxacin Impurity D or Moxifloxacin Related Compound D, is a crucial compound to monitor during the synthesis and quality control of Moxifloxacin.[1][2] Its presence can indicate side reactions or degradation, making its accurate identification and quantification essential for ensuring the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).

A summary of its core identifiers and physicochemical properties is presented in Table 1.

| Identifier | Value | Source |

| CAS Number | 1029364-77-9 | [3][4][5][6] |

| Molecular Formula | C₂₁H₂₄FN₃O₄ | [1][3][5][6] |

| Molecular Weight | 401.43 g/mol | [1][3][5] |

| IUPAC Name | 1-Cyclopropyl-8-fluoro-1,4-dihydro-6-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid | [4][5] |

| Synonyms | Moxifloxacin Impurity D, Moxifloxacin Related Compound D, 8-Fluoro-6-methoxy moxifloxacin | [2][7] |

| Appearance | Pale Yellow to Pale Green Solid | [7] |

Synthesis Pathway and Rationale

The synthesis of this compound is not typically a targeted process in pharmaceutical manufacturing; rather, it is formed as a by-product during the synthesis of Moxifloxacin. A patented method for the preparation of Moxifloxacin Impurity D outlines a synthetic route starting from 2,3,4-trifluoro-5-methoxybenzoic acid.[4] This process involves a series of reactions to construct the core quinolone ring system and subsequently introduce the side chains.

The general synthetic workflow is depicted in the following diagram:

Caption: Generalized synthesis workflow for this compound.

The causality behind these experimental choices lies in the established principles of quinolone synthesis. The initial activation of the carboxylic acid to an acid chloride facilitates the subsequent condensation and cyclization reactions required to form the core quinolone scaffold. The final step involves a nucleophilic aromatic substitution reaction to introduce the bulky side-chain, which is characteristic of Moxifloxacin and its related compounds. The formation of the 8-fluoro isomer likely arises from incomplete or alternative regioselectivity during the synthesis of the quinolone core.

Mechanism of Action: An Extrapolation from Fluoroquinolones

While specific studies on the biological activity of this compound are not extensively available, its mechanism of action can be inferred from its structural similarity to Moxifloxacin and other fluoroquinolones.[][9] Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][9][10] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.

The proposed mechanism of action is illustrated below:

Caption: Postulated mechanism of action for this compound.

In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[][11] By forming a stable complex with these enzymes and bacterial DNA, fluoroquinolones trap the enzymes in a state where they have cleaved the DNA but cannot reseal it. This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately resulting in cell death.[10] Given that this compound retains the core pharmacophore of a fluoroquinolone, it is highly probable that it possesses some level of antibacterial activity through this same mechanism, although its potency may differ from that of Moxifloxacin.

Analytical Protocol: Quantification of this compound

The accurate quantification of this compound is paramount for quality control in the pharmaceutical industry. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for the separation and determination of Moxifloxacin and its related impurities.[3][5]

Step-by-Step RP-HPLC Methodology

This protocol is a validated method for the analysis of Moxifloxacin and its impurities.

1. Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

2. Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for the specific column and instrument.

-

Flow Rate: Typically 1.0 to 1.5 mL/min.[3]

-

Detection Wavelength: 290 nm.[3]

-

Injection Volume: 10-20 µL.[5]

3. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of the mobile phase). Prepare working standards by serial dilution to construct a calibration curve.

-

Sample Solution: Accurately weigh and dissolve the Moxifloxacin drug substance or product in the diluent to a known concentration.

4. Analysis:

-

Inject the standard solutions to establish the calibration curve.

-

Inject the sample solution.

-

Identify the peak corresponding to this compound based on its retention time relative to the reference standard.

-

Quantify the amount of the impurity in the sample using the calibration curve.

5. System Suitability:

-

Perform system suitability tests to ensure the performance of the chromatographic system. This includes parameters such as resolution between adjacent peaks, tailing factor, and reproducibility of injections.

This self-validating system ensures the accuracy and reliability of the analytical results, which is a cornerstone of trustworthy pharmaceutical development.

Applications in Research and Drug Development

The primary application of this compound is as a reference standard for the analytical testing of Moxifloxacin.[6] Its availability allows for:

-

Method Development and Validation: To develop and validate analytical methods capable of detecting and quantifying this impurity in the presence of the API and other related substances.

-

Quality Control: For routine quality control testing of Moxifloxacin batches to ensure they meet the stringent purity requirements set by regulatory authorities.

-

Stability Studies: To monitor the formation of this impurity during stability studies of the drug substance and product, providing insights into degradation pathways.

While not intended for therapeutic use, the study of such impurities is crucial for understanding the overall safety profile of a drug.

References

-

Jelić, D., et al. (2009). Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 50(4), 589-596. [Link]

- A method for preparing moxifloxacin impurity b and impurity d. (2013). CN104211701A.

-

A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms. (2021). Journal of Separation Science, 44(15), 2966-2974. [Link]

-

This compound. gsrs. [Link]

-

8-Fluoro-6-methoxy moxifloxacin. Amerigo Scientific. [Link]

-

This compound. precisionFDA. [Link]

-

Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor Perspectives in Medicine. [Link]

-

Mechanism of action of and resistance to quinolones. Veterinary Microbiology. [Link]

-

Fluoroquinolones (Quinolones) Pharmacology Nursing Mnemonic, Mechanism of Action NCLEX. RegisteredNurseRN. [Link]

-

Mechanism of action of quinolone antibiotics. Shomu's Biology. [Link]

Sources

- 1. Pharmacokinetics and metabolism of moxifloxacin. (2000) | P. A. Moise | 50 Citations [scispace.com]

- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 3. Optimization of separation and determination of moxifloxacin and its related substances by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A method for preparing moxifloxacin impurity b and impurity d - Eureka | Patsnap [eureka.patsnap.com]

- 5. A rapid RP-HPLC stability-indicating method development and validation of moxifloxacin hydrochloride-related substances in finished dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and elimination of moxifloxacin after oral and intravenous administration in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN103467466A - Synthesis method of moxifloxacin hydrochloride impurity - Google Patents [patents.google.com]

- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Foreword: The Imperative of Purity in Fluoroquinolone Synthesis

An In-Depth Technical Guide to the Exploratory Research of Fluoroquinolone Synthesis Byproducts

The advent of fluoroquinolones, which began with the serendipitous discovery of nalidixic acid as a byproduct of chloroquine synthesis, marked a significant leap in antibacterial therapy.[1] Their broad-spectrum activity and favorable pharmacokinetic profiles have established them as mainstays in treating a wide array of bacterial infections.[1][2] However, the chemical complexity inherent in their synthesis presents a formidable challenge: the inevitable formation of byproducts. These impurities, arising from starting materials, intermediates, side reactions, and degradation, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[3]

This guide is designed for researchers, scientists, and drug development professionals dedicated to navigating the intricate landscape of fluoroquinolone synthesis. It moves beyond mere procedural outlines to provide a deep, mechanistic understanding of why byproducts form, how they are regulated, and the robust analytical strategies required for their identification and control. As a self-validating system of protocols and insights, this document is grounded in the principles of scientific integrity, providing a causal link between synthetic choices and their analytical consequences.

The Synthetic Blueprint: Common Pathways and Byproduct Origins

The core structure of fluoroquinolones is a bicyclic system featuring a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety.[2] Modifications at key positions, particularly N-1 and C-7, have given rise to successive generations of these antibiotics with enhanced activity and spectra.[1][2] Most synthetic routes are convergent, often involving the cyclization of a substituted aniline derivative with a suitable three-carbon fragment, followed by nucleophilic substitution at the C-7 position.

A generalized synthetic pathway provides a logical map for anticipating where impurities are most likely to emerge.

Caption: Generalized synthetic workflow for fluoroquinolones highlighting key byproduct formation stages.

A Taxonomy of Impurities: Mechanistic Insights into Byproduct Formation

Understanding the classification and origin of impurities is fundamental to developing effective control strategies. The International Council for Harmonisation (ICH) guidelines classify impurities as organic, inorganic, or residual solvents.[4][5] This guide focuses on organic impurities, which are the most structurally diverse and challenging to control.

Process-Related Impurities

These are byproducts directly resulting from the manufacturing process itself.

-

Starting Materials & Intermediates: Incomplete conversion during steps like condensation (C), cyclization (D), or C-7 substitution (H) can lead to the carryover of starting materials or key intermediates into the final API.

-

Reagents, Ligands, and Catalysts: While often inorganic, some organic reagents or ligands can persist or react to form unique impurities.[4]

Side-Reaction Byproducts

These impurities arise from unintended reaction pathways competing with the desired synthesis.

-

N-Dealkylation: The piperazine ring at C-7 is a common site for oxidative side reactions. For fluoroquinolones with N-alkylated piperazine rings (e.g., Enrofloxacin, Pefloxacin), N-dealkylation can occur, yielding another known fluoroquinolone as a byproduct (e.g., Enrofloxacin transforming to Ciprofloxacin).[6][7] This transformation is particularly relevant as it creates a known active substance as an impurity.

-

Decarboxylation: The C-3 carboxylic acid group is crucial for the antibacterial activity of fluoroquinolones.[8] However, under certain thermal or chemical conditions (e.g., cyanide-mediated reactions), decarboxylation can occur, leading to a significant loss of potency.[8][9]

-

Positional Isomers: During the crucial nucleophilic aromatic substitution step to add the C-7 side chain, trace amounts of positional isomers can form if other positions on the quinolone ring are sufficiently activated.

Degradation Products

These impurities form during manufacturing, storage, or handling due to the inherent chemical instability of the API under certain conditions.

-

Photodegradation: Fluoroquinolones are notoriously sensitive to light.[10] Exposure to UV or sunlight, even under aqueous conditions relevant to surface waters, can rapidly generate a cascade of degradation products.[10][11][12] Common photodegradation pathways include:

-

Oxidative Degradation: The piperazine moiety is also susceptible to oxidation from sources other than light, such as manganese oxides found in the environment or residual oxidizing agents from synthesis.[7][13] This process often involves dealkylation and hydroxylation at the piperazine ring.[7]

Caption: Major degradation and side-reaction pathways for fluoroquinolone byproducts.

The Regulatory Gauntlet: ICH Guidelines for Impurity Control

The control of impurities is not merely a matter of good science; it is a strict regulatory requirement. The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides a harmonized framework for reporting, identifying, and qualifying impurities.[4][14][15] Adherence to these guidelines is mandatory for regulatory submission and ensures the safety of the final drug product.

The core of the guideline revolves around three key thresholds, which are determined by the maximum daily dose (MDD) of the drug substance.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

| TDI: Total Daily Intake. Data synthesized from ICH Q3A(R2) Guidelines.[4][16] |

-

Reporting Threshold: The level at or above which an impurity must be reported in a regulatory submission.[3][4]

-

Identification Threshold: The level at or above which an impurity's structure must be elucidated.[3][4]

-

Qualification Threshold: The level at or above which an impurity must be assessed for its biological safety.[4][5][17] Qualification is the process of gathering and evaluating data to establish the safety of a specific impurity at a given level.[16]

These thresholds dictate the necessary rigor of analytical investigation. Any impurity approaching these limits requires a robust, validated analytical methodology for accurate quantification and, if necessary, structural characterization.

Analytical Strategies: A Self-Validating Workflow for Impurity Profiling

A successful exploratory study of byproducts relies on a multi-tiered analytical approach that combines high-resolution separation with sensitive and specific detection. The causality behind this workflow is to first separate all components, then quantify known impurities and detect unknown ones, and finally, elucidate the structure of any impurities that exceed identification thresholds.

Caption: Integrated analytical workflow for the identification and qualification of impurities.

Chromatographic Separation: The Foundation

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for impurity profiling due to its high resolving power and applicability to the non-volatile nature of fluoroquinolones.[18][19]

-

Causality of Method Choice: Reversed-phase chromatography (e.g., using a C18 column) is the standard choice. The separation is driven by the differential partitioning of the fluoroquinolone and its byproducts between the nonpolar stationary phase and a polar mobile phase. Byproducts, which often differ in polarity (e.g., a hydroxylated byproduct is more polar, a decarboxylated one is less polar), will have distinct retention times, allowing for separation.

Detection and Quantification

-

HPLC with UV/Diode-Array Detection (DAD): This is the workhorse for routine analysis and quantification.[20][21] The quinolone core has strong UV absorbance, making it readily detectable. A DAD provides spectral information, which can help distinguish peaks and indicate peak purity.

-

HPLC with Fluorescence Detection (FLD): For enhanced sensitivity, FLD is superior.[21] The conjugated ring system of fluoroquinolones makes them naturally fluorescent, allowing for detection at much lower levels than UV.[22]

Identification and Structural Elucidation

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique is indispensable for identifying unknown impurities.[23][24][25]

-

Causality of Technique: LC-MS provides the molecular weight of an impurity, which is the first critical piece of information for identification. Tandem MS (MS/MS) involves fragmenting the impurity ion and analyzing the resulting fragment ions. This fragmentation pattern acts as a structural fingerprint, allowing for the elucidation of the impurity's chemical structure, often without needing to isolate it.[25] Electrospray ionization (ESI) is the preferred ionization source as it is a soft technique suitable for these polar, non-volatile molecules.[23]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of an impurity that has been isolated (e.g., via preparative HPLC), NMR provides unambiguous information about the molecule's carbon-hydrogen framework.[25]

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems. The performance of the system (e.g., resolution, peak shape, sensitivity) provides immediate feedback on the quality of the execution.

Protocol 1: HPLC-UV Method for Quantification of Fluoroquinolone Byproducts

Objective: To separate and quantify known and unknown impurities in a fluoroquinolone API relative to the main peak.

Methodology:

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve the fluoroquinolone reference standard and the test sample in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to a final concentration of approximately 1.0 mg/mL.

-

Prepare a sensitivity solution or a standard at the reporting threshold concentration (e.g., 0.05% of the main sample concentration).

-

-

Chromatographic Conditions:

-

Instrument: High-Performance Liquid Chromatography system with a Diode-Array Detector (DAD).

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of an aqueous buffer and an organic solvent. For example:

-

Mobile Phase A: 0.025 M Phosphoric acid in water, pH adjusted to 3.0 with triethylamine (TEA). The acidic pH ensures the carboxylic acid group is protonated, leading to better peak shape. TEA is an ion-pairing agent that masks residual silanols on the column, further improving peak symmetry.[21]

-

Mobile Phase B: Acetonitrile or Methanol.

-

-

Gradient Program: A typical gradient might run from 15% B to 80% B over 20-30 minutes to ensure elution of both polar and non-polar impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30-40 °C to ensure reproducible retention times.

-

Detection: UV detection at the absorbance maximum of the fluoroquinolone, typically around 280-290 nm.[20]

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the percentage of each impurity using the area percent method, assuming a relative response factor of 1.0 unless otherwise determined.

-

% Impurity = (Area_impurity / Total_Area_all_peaks) * 100

-

Verify that the system can detect the sensitivity solution, confirming its suitability for measuring impurities at the reporting threshold.

-

Protocol 2: LC-MS/MS Method for Identification of Unknown Byproducts

Objective: To obtain the molecular weight and structural fragmentation data for unknown impurities detected above the identification threshold.

Methodology:

-

Sample Preparation:

-

Prepare the sample as described in Protocol 1. The concentration may be adjusted based on instrument sensitivity.

-

-

LC-MS/MS Conditions:

-

Instrument: HPLC system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.[23][26]

-

Chromatographic Conditions: Use the same or a similar HPLC method as in Protocol 1 to ensure correlation of retention times.

-

MS Ionization: ESI in positive ion mode is typically effective for fluoroquinolones.

-

MS Scan Mode:

-

Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to detect the molecular ions ([M+H]⁺) of the API and all eluting impurities.

-

Product Ion Scan (MS/MS): Perform a data-dependent acquisition. The instrument automatically selects the most intense ions from the full scan and subjects them to collision-induced dissociation (CID) to generate fragment ions. This provides the MS/MS spectrum needed for structural elucidation.

-

-

-

Data Interpretation:

-

For an unknown peak, extract the [M+H]⁺ ion from the full scan data to determine its molecular weight.

-

Analyze the MS/MS fragmentation pattern. Common fragmentation pathways for fluoroquinolones include losses from the piperazine ring and the loss of CO₂ from the carboxylic acid group.

-

Propose a structure for the impurity that is consistent with the molecular weight, the fragmentation pattern, and known synthetic pathways or degradation mechanisms. For instance, an ion with a mass 44 Da less than the parent API likely corresponds to a decarboxylation byproduct. An ion with a mass 18 Da higher may indicate hydroxylation.

-

Conclusion

The exploratory research of fluoroquinolone synthesis byproducts is a critical exercise in ensuring drug quality and patient safety. It demands a synergistic approach that combines a deep understanding of synthetic organic chemistry, a firm grasp of the regulatory landscape defined by guidelines like ICH Q3A, and proficiency in advanced analytical techniques such as HPLC and LC-MS/MS. By adopting a logical, mechanism-driven approach to impurity profiling, researchers and developers can proactively identify, control, and qualify byproducts, thereby upholding the highest standards of scientific integrity and delivering safer, more effective medicines.

References

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

Brogard, J. M., Jehl, F., Monteil, H., Adloff, M., Blickle, J. F., & Levy, P. (1985). Rapid HPLC assay of fluoroquinolones in clinical specimens. PubMed. Retrieved from [Link]

-

ICH. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

-

European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

-

Kralova, K., et al. (2022). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. Environmental Science and Pollution Research International, 29(10), 13941–13962. Retrieved from [Link]

-

ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

-

Swar, A., & Shukla, S. (2014). Photochemistry of Fluoroquinolones: A Review. Index Copernicus. Retrieved from [Link]

-

Kralova, K., et al. (2021). Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. ProQuest. Retrieved from [Link]

-

Hall, L. M., et al. (2004). Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography. Journal of Antimicrobial Chemotherapy, 53(2), 213–219. Retrieved from [Link]

-

ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

-

Hall, L. M., et al. (2004). Antimicrobial activity of fluoroquinolone photodegradation products determined by parallel-line bioassay and high performance liquid chromatography. Oxford Academic. Retrieved from [Link]

-

Nguyen, H. A. T., et al. (2022). The development of HPLC dual wavelength fluorescence detection method for the simultaneous determination of four fluoroquinolone. Journal of Pharmaceutical and Biomedical Analysis, 215, 114758. Retrieved from [Link]

-

Toujani, E., Belgaied, W., & Toujani, S. (2023). Simultaneous Quantitative Determination of Eight Fluoroquinolones by High-Performance Liquid Chromatography with UV Detection. Methods and Objects of Chemical Analysis, 18(2), 101-108. Retrieved from [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. Retrieved from [Link]

-

Brogard, J. M., Jehl, F., Monteil, H., Adloff, M., Blickle, J. F., & Levy, P. (1985). Rapid HPLC assay of fluoroquinolones in clinical specimens. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (n.d.). HPLC Methods for the Determination of Fluoroquinolones in Pharmaceutical Formulations and Other Different Matrices. Retrieved from [Link]

-

BfArM. (2023). Guideline on Impurities in new Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Rivera, W. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Química Organica.org. Retrieved from [Link]

-

European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]

-

Li, S., et al. (2024). Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics. Molecules, 29(5), 1146. Retrieved from [Link]

-

FDA. (2008). Guidance for Industry Q3A Impurities in New Drug Substances. Retrieved from [Link]

-

Goswami, L., & Thumma, S. (2016). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones. Journal of Analytical & Bioanalytical Techniques, 7(6). Retrieved from [Link]

-

Keen, O. S., & Linden, K. G. (2013). Direct Photolysis of Fluoroquinolone Antibiotics at 253.7 nm: Specific Reaction Kinetics and Formation of Equally Potent Fluoroquinolone Antibiotics. Environmental Science & Technology, 47(21), 12267–12275. Retrieved from [Link]

-

Xiao, Y., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 1216(4), 685–695. Retrieved from [Link]

-

Reis, A. C., et al. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1343, 135–143. Retrieved from [Link]

-

Wetzstein, H. G., et al. (2012). Metabolite proving fungal cleavage of the aromatic core part of a fluoroquinolone antibiotic. Applied and Environmental Microbiology, 78(2), 439–447. Retrieved from [Link]

-

Wentland, M. P., et al. (2011). Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5948–5951. Retrieved from [Link]

-

Resolvemass Laboratories. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA. Retrieved from [Link]

-

Kerns, R. J., et al. (2011). Preparation and antibacterial evaluation of decarboxylated fluoroquinolones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5948–5951. Retrieved from [Link]

-

LabRulez LCMS. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Retrieved from [Link]

-

de Oliveira, A. R. M., et al. (2023). Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Omega, 8(15), 13639–13651. Retrieved from [Link]

-

G. F. Zhang, et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. Retrieved from [Link]

-

Al-Hiari, Y. M., et al. (2019). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Oriental Journal of Chemistry, 35(4), 1248-1253. Retrieved from [Link]

-

Li, X., et al. (2009). Simultaneous determination of fluoroquinolone antibiotic residues in milk sample by solid-phase extraction-liquid chromatography-tandem mass spectrometry. Journal of Agricultural and Food Chemistry, 57(11), 4535–4539. Retrieved from [Link]

-

Derayea, S. M. (2016). Spectrofluorimetric determination of fluoroquinolones in pharmaceutical preparations. Luminescence, 31(5), 1066–1072. Retrieved from [Link]

-

ResearchGate. (n.d.). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. Retrieved from [Link]

-

Goswami, L., & Thumma, S. (2016). Analytical methods for determining third and fourth generation fluoroquinolones: a review. Bohrium. Retrieved from [Link]

-

K. V. Sereda, et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Antibiotics, 12(4), 625. Retrieved from [Link]

- Google Patents. (n.d.). CN102276628A - Fluoroquinolone compounds and synthesis method thereof.

-

Jiang, W. T., & Li, Y. (2005). Oxidative transformation of fluoroquinolone antibacterial agents and structurally related amines by manganese oxide. Environmental Science & Technology, 39(14), 5322–5328. Retrieved from [Link]

-

M. I. El-Gamal, et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals, 15(7), 834. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidative Transformation of Fluoroquinolone Antibacterial Agents and Structurally Related Amines by Manganese Oxide. Retrieved from [Link]

-

Kerns, R. J., et al. (2018). Design, synthesis, and evaluation of novel N-1 fluoroquinolone derivatives: probing for binding contact with the active site. Bioorganic & Medicinal Chemistry Letters, 28(10), 1903–1910. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 4. database.ich.org [database.ich.org]

- 5. pharma.gally.ch [pharma.gally.ch]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Oxidative transformation of fluoroquinolone antibacterial agents and structurally related amines by manganese oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preparation and antibacterial evaluation of decarboxylated fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of 1-cyclopropyl-2-thioalkyl-8-methoxy fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 11. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures - ProQuest [proquest.com]

- 13. researchgate.net [researchgate.net]

- 14. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]

- 16. fda.gov [fda.gov]

- 17. bfarm.de [bfarm.de]

- 18. researchgate.net [researchgate.net]

- 19. Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. moca.net.ua [moca.net.ua]

- 21. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. resolvemass.ca [resolvemass.ca]

- 26. Simultaneous determination of fluoroquinolone antibiotic residues in milk sample by solid-phase extraction-liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Stability-Indicating HPLC-UV Method for the Determination of 8-Fluoro-6-methoxymoxifloxacin

Abstract

This application note describes a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 8-Fluoro-6-methoxymoxifloxacin, a potential impurity and degradation product of Moxifloxacin. The method utilizes a C18 stationary phase with a gradient elution of a phosphate buffer and acetonitrile, with UV detection at 293 nm. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control and stability studies in the pharmaceutical industry. The method demonstrates excellent linearity, accuracy, precision, and specificity, enabling the reliable detection and quantification of this compound in the presence of the active pharmaceutical ingredient (API) and its degradation products.

Introduction

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[1] The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of drug development and manufacturing, as impurities can affect the safety and efficacy of the final product. This compound is a known related substance to Moxifloxacin.[2][3][4] Therefore, a reliable and sensitive analytical method is essential for its detection and quantification to ensure the quality and safety of moxifloxacin-containing products.

This application note provides a detailed protocol for a stability-indicating HPLC-UV method, designed for researchers, scientists, and drug development professionals. The causality behind the experimental choices is explained to provide a deeper understanding of the method's principles. The validation of this method is performed according to the stringent guidelines set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring its trustworthiness and scientific integrity.[5][6][7]

Chromatographic Conditions

The selection of chromatographic conditions is pivotal for achieving the desired separation and sensitivity. A reversed-phase approach was chosen due to the non-polar nature of the analyte.

Table 1: Optimized HPLC-UV Method Parameters

| Parameter | Recommended Condition | Rationale |

| HPLC System | Agilent 1260 Infinity II or equivalent | A standard quaternary HPLC system with a UV detector is suitable. |

| Column | C18, 4.6 x 150 mm, 5 µm | C18 columns provide excellent retention and separation for fluoroquinolones.[8] |

| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH 3.0 (adjusted with phosphoric acid) | The phosphate buffer controls the pH to ensure consistent ionization of the analyte and peak shape. A pH of 3.0 enhances the retention of the analytes on the C18 column.[9] |

| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength and low UV cutoff. |

| Gradient Elution | 0-5 min: 15% B, 5-15 min: 15-40% B, 15-20 min: 40% B, 20-22 min: 40-15% B, 22-25 min: 15% B | A gradient elution is employed to ensure the elution of both Moxifloxacin and this compound with good resolution and peak shape within a reasonable runtime. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency. |

| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |

| Injection Volume | 10 µL | A small injection volume minimizes band broadening. |

| Detection Wavelength | 293 nm | Moxifloxacin and its related compounds exhibit significant UV absorbance around this wavelength, offering good sensitivity.[2] |